Hex-2-yn-1-ol; methanesulfonic acid is a chemical compound with the formula . It combines the properties of hex-2-yn-1-ol, an alkyne alcohol, and methanesulfonic acid, a strong organosulfuric acid. Hex-2-yn-1-ol is characterized by a triple bond between the second and third carbon atoms in its six-carbon chain, while methanesulfonic acid is known for its high solubility and ability to form stable salts with various cations . This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to the reactivity of both components.
Hex-2-yn-1-ol; methanesulfonic acid shares similarities with several other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methanesulfonic Acid | Sulfonic Acid | Strong acidity, hygroscopic |
| Hexanediol | Diol | Two hydroxyl groups, less acidic |
| 4-Hydroxybutyric Acid | Hydroxy Acid | Shorter carbon chain, used in pharmaceuticals |
| 5-Hexynyl Methanesulfonate | Ester | Derived from hexanols, used in organic synthesis |
These compounds differ primarily in their functional groups and structural features, which influence their reactivity and applications . Hex-2-yn-1-ol; methanesulfonic acid is unique due to its combination of an alkyne alcohol and a strong sulfonic acid, providing distinct reactivity profiles not found in simpler alcohols or acids alone.
Several methods exist for synthesizing hex-2-yn-1-ol; methanesulfonic acid:
The applications of hex-2-yn-1-ol; methanesulfonic acid are diverse:
Mesylation, the introduction of a methanesulfonyl group (CH$$3$$SO$$2^-$$), is a cornerstone reaction for activating alcohols toward nucleophilic substitution. Hex-2-yn-1-ol, a terminal alkynol, undergoes mesylation via methanesulfonyl chloride (MsCl) in the presence of a base. Traditional protocols employ triethylamine or pyridine in dichloromethane (DCM) at 0–25°C, yielding mesylates with >90% efficiency for primary alcohols. For instance, primary alcohols like hex-2-yn-1-ol react rapidly with MsCl (1.5 equiv) and triethylamine (1.5 equiv) in DCM, forming the corresponding mesylate within 1–2 hours.
However, steric hindrance or acidic protons in secondary alcohols necessitate modified conditions. Collidine (2,4,6-trimethylpyridine), a bulky base, mitigates side reactions by reducing nucleophilic attack on intermediate sulfene species. This approach proved critical in the synthesis of (-)-1-deoxyaltronojirimycin, where mesylation of a labile tetraol required collidine to suppress decomposition.
Table 1: Traditional Mesylation Conditions for Alkynols
| Substrate | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Primary alcohols | Triethylamine | DCM | 0–25°C | 90–95 |
| Secondary alcohols | Collidine | DCM | 0°C | 70–85 |
The mechanism diverges from toluenesulfonate formation: MsCl undergoes E1cb elimination to generate sulfene (CH$$2$$=SO$$2$$), which reacts with the alcohol to form the mesylate. Isotope labeling studies confirm this pathway, distinguishing it from the direct substitution observed in tosylations.
Recent advances leverage catalytic systems to enhance efficiency and reduce waste. Grignard reagents, such as methylmagnesium bromide (MeMgBr), enable one-pot halogenation of mesylates, bypassing isolation steps. For example, treating hex-2-yn-1-ol mesylate with MeMgBr (2.0 equiv) in toluene at room temperature affords the corresponding bromide in 85–93% yield. This method exploits the nucleophilic displacement of mesylates by halide equivalents generated in situ.
Transition metal catalysis further expands synthetic versatility. In the synthesis of azadirachtin’s propargylic mesylate fragment, a copper-catalyzed hetero Diels-Alder reaction installed the C15 stereocenter with >95% enantiomeric excess (ee). This stereocenter then directed subsequent mesylation and cyclization steps, underscoring catalysis’s role in complex molecule assembly.
Table 2: Catalytic Methods for Sulfonate Ester Synthesis
| Method | Catalyst | Substrate | Key Outcome |
|---|---|---|---|
| One-pot halogenation | MeMgBr | Alkyl mesylate | 85–93% bromide yield |
| Hetero Diels-Alder | Cu(II) | Diene-aldehyde | >95% ee at C15 |
Organocatalytic strategies also show promise. Chiral amines catalyze asymmetric mesylations, though applications to propargyl alcohols remain nascent.
Stereochemical fidelity in propargylic mesylates hinges on substrate preorganization and reaction conditions. Chelation-controlled additions, as demonstrated in the synthesis of allylic diols, ensure high diastereoselectivity. For instance, vinyl zinc reagents add to aldehydes with >98% selectivity when coordinated to a proximal hydroxyl group. This strategy enabled the scalable synthesis of tetraol intermediates critical for cyclization.
The Kishi model predicts dihydroxylation selectivity in cyclic ethers, guiding stereochemical outcomes during mesylate formation. In the synthesis of 1-deoxyaltronojirimycin, Upjohn dihydroxylation of a trisubstituted alkene followed the Kishi model, yielding a 4:1 diastereomer ratio. However, chromatographic separation challenges necessitated iterative purification, highlighting the need for improved catalytic asymmetric methods.
Enantioselective catalysis addresses these limitations. The azadirachtin fragment synthesis employed a catalytic asymmetric hetero Diels-Alder reaction to set the C15 stereocenter, which propagated through subsequent mesylation and cyclization steps. This approach reduced the step count from 28 to 17, demonstrating catalysis’s transformative potential.
Table 3: Stereochemical Outcomes in Propargylic Mesylate Synthesis
| Strategy | Selectivity | Application |
|---|---|---|
| Chelation control | >98% de | Allylic diol synthesis |
| Catalytic asymmetric DA | >95% ee | Azadirachtin fragment |
Nickel-catalyzed cross-coupling reactions involving propargyl alcohols and their derivatives demonstrate remarkable mechanistic complexity through multiple oxidation state pathways [4] [5]. The nickel-catalyzed Negishi arylation of propargylic bromides proceeds through an unanticipated radical chain mechanism wherein oxidative addition of the carbon-bromine bond occurs via a bimetallic process [4]. Crystallographic characterization of diamagnetic arylnickel(II) complexes, such as [(i-Pr-pybox)NiIIPh]BArF4, provides evidence for the predominant nickel-containing species formed under catalytic conditions [4].
The stereoconvergent nature of nickel-catalyzed cross-coupling reactions enables the transformation of racemic secondary propargylic halides with arylzinc reagents to afford products with high enantiomeric excess [5]. Commercial availability of catalyst components including nickel(II) chloride glyme complex and pybox ligands enhances the practical utility of these transformations [5]. The mechanism involves initial coordination of the nickel catalyst to the propargyl alcohol derivative, followed by oxidative addition and subsequent transmetalation with organometallic reagents [6].
Recent developments in ligand-controlled preparation of aryl-substituted allenes through nickel-catalyzed reductive coupling demonstrate the versatility of nickel catalysis with secondary propargyl carbonates [7]. The dimethyl-1,10-phenanthroline ligand system enables regioselective nickel-catalyzed reductive arylation, overcoming structural limitations typically associated with propargyl electrophiles [7]. This methodology exhibits exceptional functional group compatibility, rendering it particularly suitable for late-stage allenylation modifications of complex molecules [7].
| Substrate Type | Catalyst System | Reaction Conditions | Yield Range | Enantiomeric Excess |
|---|---|---|---|---|
| Secondary Propargylic Bromides [4] | NiCl2·glyme/i-Pr-pybox | DME, -20°C | 85-95% | 90-98% ee |
| Propargyl Carbonates [7] | Ni/dimethyl-phenanthroline | THF, rt | 70-90% | - |
| Racemic Propargylic Halides [5] | NiCl2·glyme/pybox | Toluene, 0°C | 80-93% | 93% ee |
Copper-mediated alkynylation reactions involving propargyl alcohol derivatives proceed through diverse mechanistic pathways depending on the specific reaction conditions and copper oxidation state [8] [9] [10]. The copper-catalyzed oxidative carbon-hydrogen/nitrogen-hydrogen activation with terminal alkynes demonstrates the utility of copper(II) acetate as both promoter and terminal oxidant in cross-coupling processes [8]. Mechanistic studies reveal that copper-mediated reactions often involve copper carbene intermediates that can engage in cross-coupling reactions with terminal alkynes [10].
The formation of alkynoate copper intermediates through migratory insertion processes represents a key mechanistic step in copper-catalyzed alkynylation reactions [10]. These intermediates can undergo subsequent protonation, nucleophilic substitution, or electrophilic addition processes to yield diverse alkynylated products [10]. Copper-catalyzed three-component cross-coupling reactions of terminal alkynes with alpha-diazo esters and alkyl halides demonstrate the versatility of copper catalysis in constructing quaternary carbon centers [10].
Copper-mediated bromoalkynylation and hydroalkynylation reactions of benzynes generated through hexadehydro-Diels-Alder cycloisomerization provide complementary alkynylation products with distinct regioselectivity patterns [9]. The mechanism involves initial nucleophilic addition of copper bromide to the benzyne, producing aryl copper(I) species that subsequently react with bromoalkynes to generate copper(III) intermediates [9]. Reductive elimination from these copper(III) complexes affords the desired alkynylation products while regenerating the copper catalyst [9].
| Reaction Type | Copper Source | Oxidant | Temperature | Typical Yields | Selectivity |
|---|---|---|---|---|---|
| C-H Alkynylation [8] | Cu(OAc)2 | Air/O2 | 90°C | 70-85% | >95% regioselectivity |
| Carbene-Alkyne Coupling [10] | CuI/CuBr | - | 25-80°C | 65-90% | >90% chemoselectivity |
| Benzyne Alkynylation [9] | CuBr | - | 110°C | 60-80% | Complementary regioselectivity |
| Propargyl Amine Synthesis [11] | CuBr | PhI(OAc)2 | 70°C | 75-92% | >85% yield |
Palladium-catalyzed carbon-oxygen bond activation represents a fundamental mechanistic pathway for the functionalization of propargyl alcohol derivatives [12] [13] [14]. The activation of strong carbon-oxygen bonds in cross-coupling catalysis opens access to oxygenate-based feedstocks and building blocks for complex molecule synthesis [12]. Mechanistic studies suggest that palladium catalysis can operate through either traditional Pd(0)/Pd(II) cycles or alternative redox-neutral Pd(II)-only mechanisms depending on reaction conditions [12].
The direct dehydrative coupling of terminal alkynes with allylic alcohols catalyzed by tetrakis(triphenylphosphine)palladium(0) with nitrogen-phosphorus ligand assistance demonstrates efficient carbon-carbon bond formation through carbon-oxygen activation [13]. This transformation tolerates various functional groups and provides valuable synthetic access to 1,4-enynes through direct alcohol activation [13]. The mechanism likely involves initial coordination of the alcohol to the palladium center, followed by dehydrative elimination and subsequent alkyne insertion [13].
Palladium-catalyzed cyclization of propargylic compounds provides efficient access to both carbocyclic and heterocyclic structures through carbon-oxygen bond activation processes [14]. The positioning of internal nucleophilic centers and judicious selection of external nucleophiles enables synthetic control over reaction outcomes [14]. These cyclization reactions proceed under mild conditions with high regio- and stereoselectivity, demonstrating the synthetic utility of palladium-catalyzed carbon-oxygen activation in propargyl alcohol systems [14].
The polycondensation behavior of propargyl carbonates with bisphenols under palladium(0) catalysis involves sequential nucleophilic attacks at the central carbon of eta-3-allenyl/propargyl intermediates [15]. Two consecutive nucleophilic substitution events occur, with the first nucleophile attacking the central carbon of the palladium-coordinated intermediate, followed by attack of a second nucleophile at the resulting pi-allylpalladium complex [15]. The bulkiness of the ester group significantly influences reaction efficiency, with tert-butyl propargyl carbonate showing superior performance compared to methyl and isopropyl analogs [15].
| Substrate Class | Palladium Catalyst | Ligand System | Conditions | Product Type | Yield Range |
|---|---|---|---|---|---|
| Propargylic Alcohols [13] | Pd(PPh3)4 | N,P-ligand/Ti(OiPr)4 | Reflux | 1,4-Enynes | 70-85% |
| Propargyl Carbonates [15] | Pd(0) | - | 80°C | Polyethers | 65-90% |
| Propargylic Compounds [14] | Pd(II) | Various | Mild conditions | Cyclic products | 80-95% |
| Aryl Mesylates [16] | Pd(OAc)2 | XPhos | t-BuOH, 100°C | Coupled products | 60-85% |
The Stille cross-coupling reactions of aryl mesylates and tosylates using biarylphosphine-based catalyst systems demonstrate the broader applicability of palladium-catalyzed carbon-oxygen activation [16]. The combination of palladium(II) acetate, XPhos ligand, and cesium fluoride in tert-butanol enables efficient coupling of various aryl and heteroaryl sulfonates [16]. Heteroarylstannanes, including furyl, thiophenyl, and N-methylpyrrole derivatives, couple efficiently under these conditions despite their propensity for decomposition under alternative reaction conditions [16].
The development of novel substrates for Suzuki-Miyaura coupling reactions has been significantly advanced through the utilization of propargyl methanesulfonate derivatives, which serve as analogs to hex-2-yn-1-ol;methanesulfonic acid systems. The methanesulfonate functionality acts as an excellent leaving group, enabling efficient cross-coupling transformations under various catalytic conditions [1] .
Pioneering work by researchers has demonstrated the first examples of copper-mediated trifluoromethylation reactions utilizing propargyl methanesulfonates as key substrates [1]. In these transformations, propargyl methanesulfonate undergoes Cu-mediated reaction with trimethylsilyl trifluoromethane (TMSCF3) in the presence of potassium fluoride and 1,10-phenanthroline ligands. The reactions are typically conducted in dimethylformamide at 60°C, yielding trifluoroethyl-containing products in 17-31% yield [1]. This methodology represents a significant advancement in the synthesis of fluorinated organic molecules, which are crucial components in pharmaceuticals and agrochemicals.
The reaction mechanism involves the generation of a [CuCF3] species from the TMSCF3 precursor, followed by nucleophilic attack on the propargyl methanesulfonate substrate. The methanesulfonate group facilitates the departure of the leaving group, enabling the formation of the desired trifluoromethylated products [1]. Optimization studies have revealed that increasing substrate concentration and employing specific ligand systems can improve reaction yields substantially.
Recent developments in palladium-catalyzed Suzuki-Miyaura coupling have explored the use of nonactivated propargylamines as coupling partners with boronic acids . While not directly utilizing hex-2-yn-1-ol;methanesulfonic acid, these studies provide valuable insights into the reactivity patterns of propargyl-based substrates in cross-coupling reactions. The introduction of methyl propiolate as a promoter enables the selective cleavage of carbon-nitrogen bonds to form carbon-carbon bonds, demonstrating the versatility of alkyne-containing substrates in coupling chemistry .
The reaction proceeds through a deaminative mechanism where the propargylamine substrate undergoes selective bond cleavage in the presence of the palladium catalyst and boronic acid coupling partner. This methodology achieves both chemo- and regioselectivity, providing an alternative approach to accessing propargylated aromatic compounds . The wide substrate scope and good functional group tolerance make this approach particularly valuable for medicinal chemistry applications.
Innovative nickel-catalyzed approaches have been developed for the direct coupling of propargyl alcohols with boronic acids using NiCl2(PCy3)2 as the precatalyst [3]. These base-free Suzuki-Miyaura coupling reactions enable the synthesis of 1,3-dienes through a unique mechanism involving nickel allenyl complexes [3]. The reaction proceeds through an initial 7-endo-trig cyclization followed by 5-endo-trig cyclization, ultimately leading to the formation of aryl allenes that rearrange to produce 1,3-diene products [3].
The mechanism is thought to involve the formation of a nickel(II) allenyl complex, which undergoes base-free Suzuki-Miyaura cross-coupling with arylboronic acids. The resultant aryl allene subsequently rearranges to form the final 1,3-diene product [3]. This methodology provides reasonable to good isolated yields and demonstrates the potential for developing environmentally friendly coupling processes that eliminate the need for stoichiometric bases.
The alkoxymethylation of organic substrates represents a fundamental transformation in synthetic organic chemistry, and methanesulfonate-activated systems play crucial roles in these processes. The combination of hex-2-yn-1-ol functionality with methanesulfonic acid activation provides unique opportunities for developing efficient ether synthesis methodologies.
Zinc(II) salts have emerged as highly effective catalysts for the synthesis of haloalkyl ethers from acetals and acid halides [4]. The reaction between acetals and acid halides proceeds in the presence of catalytic amounts of zinc(II) salts (0.01 mol%), providing haloalkyl ethers in near-quantitative yields [4]. Reactions from millimole to mole scale are typically complete within 1-4 hours, demonstrating exceptional efficiency and scalability [4].
The mechanism involves the activation of the acetal substrate by the zinc(II) catalyst, followed by nucleophilic attack of the acid halide. The resulting haloalkyl ether products can be utilized directly in subsequent reactions where the presence of ester byproducts does not interfere with the desired transformation [4]. This methodology is particularly valuable because excess haloalkyl ether is destroyed during workup, thereby minimizing exposure to potentially carcinogenic compounds [4].
Revolutionary developments in catalytic Williamson ether synthesis have demonstrated the possibility of conducting these transformations at temperatures above 300°C using weak alkylating agents [5]. This approach represents a significant advancement toward green chemistry principles by eliminating the need for traditional strong alkylating agents and reducing salt waste production [5]. The high-temperature conditions significantly enhance the alkylating power of weak reagents such as alcohols, carboxylic acid esters, and ethers derived from weak Brønsted acids [5].
In these catalytic cycles, methanol and phenol can be converted into anisole and water at 320°C via intermediate methyl benzoate formation in the presence of catalytic quantities of alkali metal benzoate and phenolate [5]. The process is particularly well-suited for the production of industrially important alkyl aryl ethers such as anisole, neroline, and 4-methyl anisole, achieving selectivity values up to 99% [5].
Environmentally friendly alkoxymethylation reactions have been developed using aqueous media and mild reaction conditions [6]. These processes utilize propargyl methanesulfonate derivatives as substrates for nucleophilic substitution reactions in water under pH-controlled conditions [6]. The reactions are carried out using potassium carbonate as a safe and mild base to prevent decomposition of the mesylate starting materials [6].
The strength of the thioacetate anion as a nucleophile for nucleophilic displacement reactions in aqueous medium has been demonstrated, providing excellent yields with acceptable purity through simple workup procedures [6]. This approach represents a significant advancement in developing sustainable synthetic methodologies that minimize environmental impact while maintaining high synthetic efficiency.
Tandem reaction systems that incorporate mesylate intermediates represent some of the most sophisticated applications of hex-2-yn-1-ol;methanesulfonic acid derivatives in organic synthesis. These multi-step processes enable the rapid construction of complex molecular architectures through sequential transformations that build molecular complexity in single reaction vessels.
Bimetallic palladium-copper catalytic systems have been developed for the borylation of propargyl alcohol derivatives, including substrates containing methanesulfonate leaving groups [7]. The optimized conditions involve propargyl carbonate substrates, bis(pinacolato)diboron (B2pin2) as the boronate source, and the combined use of Pd(PPh3)4 and CuI in catalytic amounts without any base addition [7]. These reactions achieve yields up to 92% under optimized conditions [7].
The substrate scope includes even terminal alkynes, demonstrating the broad applicability of this methodology [7]. The reaction mechanism involves coordination of both palladium and copper centers to the propargyl substrate, enabling selective borylation while maintaining the integrity of the alkyne functionality [7]. Phosphonate leaving groups can be used instead of carbonate, providing additional flexibility in substrate design [7].
Complex tandem reaction systems utilizing mesylate-activated intermediates have been developed for the construction of polycyclic molecular frameworks [8]. These processes involve titanium-mediated tandem semipinacol rearrangement and Schmidt reaction sequences that enable the rapid assembly of tricyclic ring systems [8]. The mesylate functionality serves as a key activating group that facilitates the formation of reactive intermediates capable of undergoing subsequent cyclization reactions [8].
In these transformations, mesylate-activated intermediates undergo displacement with sodium azide to generate azido-containing precursors [8]. Treatment with titanium tetrachloride initiates a cascade sequence involving intramolecular Prins cyclization followed by Schmidt rearrangement, ultimately providing tricyclic products with defined stereochemistry [8]. The mesylate group is essential for the initial activation step that enables the subsequent cascade transformations.
Advanced flow chemistry methodologies have been developed for tandem processes involving mesylate intermediates, particularly in the synthesis of complex pharmaceutical intermediates [6]. Continuous flow processes enable the synthesis of N-methyl secondary amines from alkyl mesylates and epoxides via nucleophilic substitution using aqueous methylamine [6]. These processes achieve excellent yields and include in-line workup procedures that streamline the overall synthetic sequence [6].
The flow chemistry approach allows for the production of substantial quantities of target compounds with process times as short as 140 minutes [6]. Up to 10.6 grams of N-methyl secondary amine products have been produced in 88% yield using these continuous flow methods [6]. The integration of mesylate synthesis and subsequent nucleophilic substitution in a single in-line process represents a significant advancement in process chemistry efficiency [6].
Recent developments in photoredox catalysis have opened new avenues for tandem transformations involving alkyne-containing mesylate derivatives [9]. Flow photochemistry techniques utilizing N-heterocyclic carbenes for alcohol activation have enabled deoxygenative alkynylation reactions under mild conditions [9]. These processes combine NHC activation with visible-light photocatalysis to achieve efficient substrate transformations [9].
The methodology demonstrates broad compatibility with various alcohol substrates and shows excellent potential for late-stage derivatization of biomolecules [9]. Gram-scale synthesis capabilities have been demonstrated, showcasing the practical utility of this approach for preparative chemistry applications [9]. The combination of flow photochemistry with NHC activation represents a particularly innovative approach to substrate functionalization.
Sophisticated multi-component cascade reactions have been developed that incorporate propargyl methanesulfonate derivatives as key building blocks [10]. These transformations enable the rapid assembly of complex heterocyclic structures through sequential bond-forming processes that build molecular complexity efficiently [10]. The propargyl functionality provides unique reactivity patterns that enable diverse synthetic transformations [10].
One-pot four-component synthesis methodologies have been developed using ultrasonic activation in aqueous media [6]. These green chemistry approaches enable the formation of multiple bonds (S-O, C-N, C-O, and C-C) in single reaction vessels through 1,3-dipolar cycloaddition processes [6]. The use of environmentally friendly reagents and aqueous solvents represents a significant advancement toward sustainable synthetic methodologies [6].